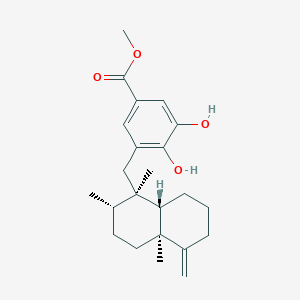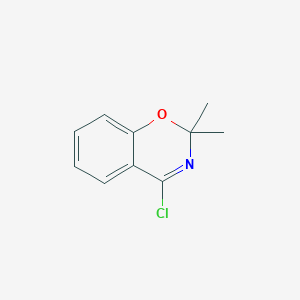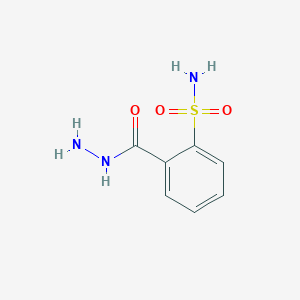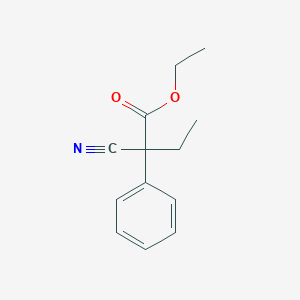
ピペリン酸
概要
説明
ピペリン酸は、黒コショウ(Piper nigrum)に見られるアルカロイドであるピペリンに由来する天然有機化合物です。 化学式はC12H10O4で、香料、フレーバー、医薬品など、さまざまな化合物の合成の中間体として重要な役割を果たすことが知られています .
科学的研究の応用
ピペリン酸は、香料やフレーバーなどの他の有機化合物の合成の中間体として使用されます。
作用機序
ピペリン酸は、モノアミンオキシダーゼ阻害剤として作用し、神経伝達物質のレベルを調節し、神経精神障害や神経変性疾患に治療効果をもたらす可能性があります。
生化学分析
Biochemical Properties
Piperic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. One of the key enzymes that piperic acid interacts with is piperine synthase, which catalyzes the formation of piperine from piperoyl-CoA and piperidine . Piperic acid is also involved in the oxidative cleavage reactions with strong oxidizers such as potassium permanganate or ozone, leading to the formation of piperonal and piperonylic acid . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
Piperic acid exerts various effects on different types of cells and cellular processes. It has been reported to exhibit anticancer, immunomodulatory, anti-inflammatory, antimicrobial, antioxidant, antiulcer, and hepatoprotective activities . Piperic acid influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase the bioavailability of drugs by enhancing their absorption and decreasing their metabolism . These effects underscore the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of piperic acid involves several key interactions at the molecular level. Piperic acid binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, piperic acid interacts with piperine synthase, facilitating the synthesis of piperine . Additionally, piperic acid undergoes oxidative cleavage reactions, resulting in the formation of piperonal and piperonylic acid . These molecular interactions contribute to the compound’s diverse biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of piperic acid can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that piperic acid exhibits stability under various conditions, with its structural, optical, and thermal properties being well-characterized
Dosage Effects in Animal Models
The effects of piperic acid vary with different dosages in animal models. In an arthritis animal model, piperic acid at doses of 10 and 100 µg/mL inhibited the expression of inflammatory mediators and significantly reduced nociceptive and arthritic symptoms These findings suggest that piperic acid has dose-dependent therapeutic effects, with higher doses potentially leading to toxic or adverse effects
Metabolic Pathways
Piperic acid is involved in several metabolic pathways, including its conversion to piperonal and piperonylic acid through oxidative cleavage reactions . The compound also interacts with enzymes such as piperine synthase, which catalyzes the formation of piperine from piperoyl-CoA and piperidine . These metabolic pathways highlight the compound’s role in various biochemical processes and its potential for therapeutic applications.
Transport and Distribution
The transport and distribution of piperic acid within cells and tissues involve specific transporters and binding proteins. Piperic acid is transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The compound’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which facilitate its movement and function within the cellular environment.
Subcellular Localization
Piperic acid’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. For example, piperic acid is localized in specialized cells of black pepper fruits, where it participates in the biosynthesis of piperine . This subcellular localization is mediated by targeting signals and post-translational modifications that direct piperic acid to its specific sites of action.
準備方法
合成ルートと反応条件: ピペリン酸は通常、ピペリンを塩基加水分解するプロセスによって合成されます。この方法では、ピペリンを水酸化物(水酸化カリウムなど)と反応させると、ピペレート塩が生成されます。 この塩を塩酸などの適切な酸で酸性化すると、ピペリン酸が得られます .
工業生産方法: ピペリン酸の工業生産は、黒コショウからピペリンを抽出して開始する同様のルートに従います。次に、ピペリンをアルカリ加水分解して酸性化すると、ピペリン酸が生成されます。 この方法は効率的かつスケーラブルであるため、大規模生産に適しています .
化学反応の分析
反応の種類: ピペリン酸は、次のようなさまざまなタイプの化学反応を起こします。
酸化: 過マンガン酸カリウムやオゾンなどの強力な酸化剤との反応により、二重結合が酸化的に開裂し、ピペロナルやピペロニル酸などの生成物が得られます.
還元: ナトリウムアマルガムによる還元により、α-およびβ-ジヒドロピペリン酸が生成され、さらに水素を付加してテトラヒドロピペリン酸が生成されます.
置換: シュテグリッヒ反応でアルコールと反応させると、ピペレートメチルエステル、ピペレートエチルエステルなどのエステル誘導体が生成されます.
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、オゾン、臭素、水酸化ナトリウム。
還元: ナトリウムアマルガム。
置換: アルコール、シュテグリッヒ反応条件。
主な生成物:
酸化: ピペロナル、ピペロニル酸。
還元: α-およびβ-ジヒドロピペリン酸、テトラヒドロピペリン酸。
置換: さまざまなピペレートエステル
類似化合物との比較
ピペリン酸は、ピペリンなど、他の類似化合物と比較されることがよくあります。
ピペロナル: ピペリン酸の酸化生成物で、香料業界で使用されます.
独自性: ピペリン酸は、その独自の化学反応性と構造的特性を組み合わせることで、有機合成における貴重な中間体となり、さまざまな科学的および産業的用途において有望な候補となっています .
特性
IUPAC Name |
(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2,(H,13,14)/b3-1+,4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBGITBPARBDPH-ZPUQHVIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016979 | |
| Record name | Piperic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136-72-1, 5285-18-7 | |
| Record name | Piperic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperic acid (E,E)-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFG3FLA9UR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Piperic acid has been shown to interact with various biological targets, including enzymes and proteins. For instance, it inhibits the activity of α-glucosidase [], an enzyme involved in carbohydrate metabolism. This inhibition occurs through binding at the enzyme's active site, preventing the breakdown of carbohydrates and potentially contributing to its antidiabetic effects. Another example is its interaction with Plasmodium falciparum metacaspase-2 (PfMCA-2) [], a protease essential for the parasite's lifecycle. Piperic acid derivatives have been shown to inhibit PfMCA-2, leading to oxidative stress and ultimately, parasite death, highlighting its potential as an antimalarial agent.
A: Research using fluorescence spectroscopy and absorption spectroscopy has revealed that piperic acid molecules can insert into the hydrophobic pockets of BSA []. This interaction quenches BSA's intrinsic fluorescence, indicating the formation of a piperic acid-BSA complex. This binding is suggested to be driven mainly by Van der Waals forces and may have implications for piperic acid's absorption and distribution in the body.
ANone: Piperic acid has the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol.
A: Piperic acid can be characterized using various spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). IR spectroscopy helps identify functional groups, while NMR provides insights into the compound's structure and connectivity. MS is used to determine the molecular weight and fragmentation pattern of the molecule [, , ].
A: Yes, research has explored incorporating piperic acid into formulations like emollient creams []. The stability of these formulations, including organoleptic properties and physical characteristics, was evaluated and found to meet industry standards. Further studies are necessary to fully assess long-term stability under various conditions.
A: While piperic acid itself isn't widely recognized for direct catalytic applications, its precursor, piperine, requires specific enzymes for its biosynthesis. One crucial enzyme is piperic acid CoA ligase, which exhibits high specificity for piperic acid and catalyzes the formation of piperoyl-CoA []. This CoA thioester is considered a key intermediate in the biosynthesis of piperine in black pepper fruits.
A: Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are valuable tools in piperic acid research. QSAR studies have correlated the cytotoxicity and tumor selectivity of piperic acid amides with molecular properties like size, ionization potential, and shape [, ]. Similarly, molecular docking investigations have explored the interactions of piperic acid derivatives with bacterial DNA gyrase [], providing insights into potential mechanisms of action and aiding in the design of novel antibacterial agents.
A: Modifying the structure of piperic acid significantly impacts its biological activity, potency, and selectivity. For instance, introducing substituents like hydroxyl and methoxy groups to the phenyl ring of piperic acid esters enhances their cytotoxicity and tumor specificity []. This highlights the importance of specific structural features in defining the compound's interaction with biological targets.
A: The methylenedioxy bridge is a crucial structural feature of piperic acid and contributes to its unique biological properties. For example, piperic acid derivatives with modifications to the methylenedioxy bridge exhibited altered effects on islet amyloid polypeptide (IAPP) aggregation, influencing its antimicrobial activity []. This suggests the importance of this structural motif for piperic acid's interactions with biological systems.
ANone: Specific SHE regulations concerning piperic acid might vary depending on the geographical location and intended use. It is crucial to consult and comply with local regulations and guidelines regarding the safe handling, storage, and disposal of piperic acid.
A: Research on the pharmacokinetics and pharmacodynamics of piperic acid is still developing. While studies have shown that piperine, the precursor to piperic acid, exhibits bioavailability-enhancing properties [], more research is needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of piperic acid itself. Understanding these parameters is crucial for determining appropriate dosages and evaluating its potential for therapeutic applications.
A: Various in vitro models have been employed to investigate the biological activities of piperic acid and its derivatives. Studies have used human cancer cell lines, such as prostate cancer (PC-3), pancreatic cancer (Panc-1), and colorectal carcinoma (HCT-116) cells, to assess the cytotoxic and antiproliferative effects of piperic acid analogs []. Furthermore, rat renal proximal tubular (NRK-52E) cells have been utilized to investigate the protective effects of piperic acid analogs against endoplasmic reticulum stress [], highlighting its potential therapeutic applications.
ANone: Specific studies on the development of resistance to piperic acid and its potential for cross-resistance with other compounds are limited and require further investigation.
ANone: While piperic acid is generally recognized as safe when consumed as a spice, detailed toxicological studies are crucial to assess its safety profile at therapeutic doses. Long-term toxicity studies are necessary to evaluate its potential for chronic toxicity and understand any potential adverse effects associated with prolonged exposure.
ANone: Research on targeted drug delivery strategies for piperic acid is currently limited. Developing innovative delivery systems could enhance its bioavailability to specific tissues and minimize potential off-target effects, ultimately improving its therapeutic efficacy.
ANone: There is currently limited research on specific biomarkers for predicting the efficacy, monitoring treatment response, or identifying adverse effects associated with piperic acid treatment. Further research in this area could contribute to personalized medicine approaches for optimizing piperic acid-based therapies.
A: High-Performance Liquid Chromatography (HPLC) is widely used to quantify piperic acid in various matrices, including plant extracts and biological samples [, ]. The technique's versatility, sensitivity, and ability to separate and quantify closely related compounds make it an ideal choice for piperic acid analysis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




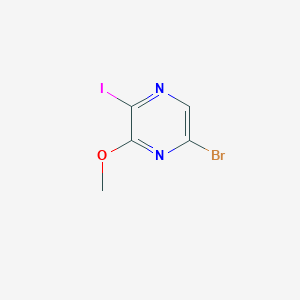



![3-Methyl-9H-pyrido[2,3-b]indole](/img/structure/B22240.png)
